Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is known for its unique oxetane ring structure, which is a four-membered cyclic ether. The presence of the tert-butyl group and the aminomethyl substituent on the oxetane ring makes this compound a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated oxetane derivative.
Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted side reactions during the synthesis.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new C-N bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including azetidines, pyrrolidines, and piperidines.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features and reactivity.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride involves its ability to participate in various chemical reactions due to the presence of the reactive oxetane ring and the aminomethyl group . The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the context of its use in research and development .
Comparison with Similar Compounds
Tert-butyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 3-(aminomethyl)oxane-3-carboxylate: This compound has a similar structure but with an oxane ring instead of an oxetane ring.
Tert-butyl 3-(aminomethyl)oxolane-3-carboxylate: This compound features an oxolane ring, which is a five-membered cyclic ether.
The uniqueness of this compound lies in its four-membered oxetane ring, which imparts distinct reactivity and stability compared to its five- and six-membered counterparts .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)oxetane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2,3)13-7(11)9(4-10)5-12-6-9;/h4-6,10H2,1-3H3;1H |
InChI Key |
AYEMWFKNKUTUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)CN.Cl |
Origin of Product |
United States |
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